Product packaging for 3-Bromo-N-cyclobutyl-4-methylbenzamide(Cat. No.:)

3-Bromo-N-cyclobutyl-4-methylbenzamide

Cat. No.: B7939060
M. Wt: 268.15 g/mol
InChI Key: DAGOLWAWYYLDNB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Bromo-N-cyclobutyl-4-methylbenzamide is a chemical compound of interest in organic synthesis and pharmaceutical research. This benzamide derivative, characterized by the cyclobutylamide group and bromo-substituent, serves as a versatile building block for the construction of more complex molecules . Compounds within this chemical family are frequently utilized in drug discovery efforts, particularly as intermediates in synthesizing potential therapeutic agents . The structural motif of an N-cyclobutyl benzamide is common in the development of chemical probes and candidates for pharmacological testing . As a reagent, it can be used in various metal-catalyzed cross-coupling reactions, where the bromo group acts as a handle for further functionalization, enabling researchers to explore structure-activity relationships . This product is intended for research applications in a controlled laboratory environment and is strictly labeled "For Research Use Only." It is not intended for diagnostic or therapeutic uses, nor for human consumption. Researchers should handle this material with appropriate precautions, consulting the safety data sheet prior to use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H14BrNO B7939060 3-Bromo-N-cyclobutyl-4-methylbenzamide

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-bromo-N-cyclobutyl-4-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14BrNO/c1-8-5-6-9(7-11(8)13)12(15)14-10-3-2-4-10/h5-7,10H,2-4H2,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAGOLWAWYYLDNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC2CCC2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 3 Bromo N Cyclobutyl 4 Methylbenzamide and Structural Analogs

Strategies for Benzamide (B126) Core Formation

The construction of the benzamide core is a fundamental process in organic synthesis, with numerous methods available. These strategies typically involve the formation of an amide bond between a benzoic acid derivative and an amine.

Amidation Reactions and Coupling Approaches

The most common route to benzamides is the reaction of a carboxylic acid with an amine. However, direct condensation requires high temperatures and is often inefficient. Therefore, the carboxylic acid is usually activated first. A highly effective and routine method involves the conversion of the carboxylic acid, in this case, 3-bromo-4-methylbenzoic acid , into a more reactive derivative like an acyl chloride. nih.gov The resulting 3-bromo-4-methylbenzoyl chloride can then readily react with an amine, such as cyclobutylamine (B51885) , to form the desired amide bond. uni.lu This two-step process is a cornerstone of benzamide synthesis.

Alternatively, a one-pot synthesis can be achieved using various coupling reagents that activate the carboxylic acid in situ. Reagents such as dicyclohexylcarbodiimide (B1669883) (DCC), 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) often used with additives like 1-Hydroxybenzotriazole (B26582) (HOBt), or phosphonium-based reagents like Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBOP) facilitate the direct formation of the amide bond from the carboxylic acid and amine under milder conditions. uni.lu Another approach involves the in situ generation of chlorophosphonium salts from N-chlorophthalimide and triphenylphosphine, which act as activating agents for the carboxylic acid. nih.gov

Recent advancements have explored more sustainable methods. For instance, the use of a diatomite earth-supported ionic liquid with Zirconium(IV) chloride (ZrCl4) under ultrasonic irradiation has been shown to catalyze the direct condensation of benzoic acids and amines efficiently. nih.gov This method offers advantages such as high yields, short reaction times, and the use of a recoverable catalyst. nih.gov

Advanced Catalytic Systems in Benzamide Synthesis

Modern organic synthesis increasingly relies on catalytic systems to improve efficiency, selectivity, and environmental friendliness. For benzamide synthesis, various transition metal and organocatalytic systems have been developed.

Zirconium(IV) chloride (ZrCl4) and other zirconium catalysts have proven effective for the direct amidation of carboxylic acids. google.com These catalysts can facilitate the reaction at temperatures around 110 °C with catalyst loading as low as 10 mol%. google.com Electrochemical methods also present a "greener" alternative. For example, benzaldehydes can be converted to benzamides in an electrolysis cell. This process can involve the benzoin (B196080) condensation of a benzaldehyde (B42025) followed by amidation using an electrochemically generated superoxide (B77818) anion, which acts as both a base and an oxidant. sigmaaldrich.com

Photocatalysis offers another advanced strategy. Dual photoredox/Nickel catalytic systems can append substituents to the N-fragment of an amide under mild conditions. nih.gov While not a direct formation of the primary amide bond, these methods are crucial for creating structural analogs by modifying a pre-existing benzamide scaffold.

Precursor Reactivity and Functional Group Transformations (e.g., from Carboxylic Acids)

Another route involves the transformation of the carboxylic acid into an ester, such as methyl 3-bromo-4-methylbenzoate . This ester can then undergo aminolysis with cyclobutylamine to yield the final amide. This pathway is sometimes preferred when the direct amidation or the acyl chloride route is problematic. The synthesis of the ester itself proceeds by standard esterification methods, such as reacting the carboxylic acid with methanol (B129727) in the presence of an acid catalyst.

The synthesis of the precursor 3-bromo-4-methylbenzoic acid itself can start from p-toluic acid, which is then brominated. Careful control of reaction conditions is necessary to achieve the desired regioselectivity. Similarly, related precursors like methyl 3-bromo-4-hydroxybenzoate can be synthesized via the bromination of methyl p-hydroxybenzoate using bromine in a suitable solvent system, with a catalyst like glacial acetic acid to control the reaction. nih.govgoogle.com

Incorporation of the N-Cyclobutyl Moiety

The second critical phase of the synthesis is the introduction of the cyclobutyl group via an N-alkylation reaction, specifically using cyclobutylamine .

Cyclobutyl Amine Precursors and Reaction Conditions

Cyclobutylamine is the key reagent for incorporating the N-cyclobutyl moiety. It is a commercially available primary amine. The synthesis of cyclobutylamine or its precursors, like bromocyclobutane (B1266235), can be achieved from other cyclic compounds. For example, cyclopropyl-carbinol can be treated with hydrobromic acid, which induces a ring-expansion rearrangement to form a mixture of brominated C4 compounds, including bromocyclobutane. google.com This bromocyclobutane can then be converted to cyclobutylamine through various standard methods, such as reaction with ammonia (B1221849) or via a Gabriel synthesis.

The amidation reaction itself, where cyclobutylamine is coupled with the activated 3-bromo-4-methylbenzoic acid derivative, is typically carried out in an inert aprotic solvent like dichloromethane (B109758) (DCM), tetrahydrofuran (B95107) (THF), or DMF. The reaction often includes a non-nucleophilic base, such as triethylamine (B128534) (Et₃N) or diisopropylethylamine (DIPEA), to neutralize the acid (e.g., HCl) generated during the reaction, particularly when starting from an acyl chloride. Reaction temperatures can range from 0 °C to room temperature or higher, depending on the reactivity of the specific substrates and coupling agents used.

Stereochemical Considerations in Cyclobutyl Attachment

The cyclobutane (B1203170) ring is not planar but exists in a puckered conformation, which can have stereochemical implications in its reactions. For N-cyclobutyl amides, the nitrogen atom is attached to a stereogenic center if the cyclobutane ring is appropriately substituted. In the case of the parent 3-bromo-N-cyclobutyl-4-methylbenzamide , the cyclobutane ring itself is unsubstituted, so the carbon attached to the nitrogen is not chiral.

However, when dealing with substituted cyclobutylamines or when reactions create stereocenters on the ring, the stereochemistry becomes a critical factor. The puckered nature of the ring can lead to different diastereomeric products depending on the direction of nucleophilic attack or substitution. For instance, in the synthesis of amphiphiles based on cyclobutane β-amino acids, the cis/trans stereochemistry significantly influences molecular organization and recognition properties. The relative configuration of substituents on the cyclobutane ring dictates hydrogen bonding patterns and molecular packing. While no specific stereochemical issues arise in the synthesis of the title compound from unsubstituted cyclobutylamine, these considerations are paramount when designing and synthesizing more complex structural analogs.

Regioselective Bromination and Methylation of the Benzene (B151609) Ring

The synthesis of this compound hinges on the precise installation of bromo and methyl substituents on the benzene ring in a 1,2,4-substitution pattern. The regiochemical outcome of these substitutions is governed by the directing effects of the functional groups present on the aromatic ring.

Directed Halogenation Techniques

Directed halogenation is crucial for introducing a bromine atom at a specific position on the benzene ring. For the target compound, the bromine is located at the 3-position, which is ortho to the methyl group and meta to the carboxamide group. This specific arrangement can be achieved through several strategic approaches.

One common pathway involves the electrophilic bromination of 4-methylbenzoic acid. In this precursor, the methyl group is an activating, ortho-, para- director, while the carboxylic acid group is a deactivating, meta- director. libretexts.org Both groups work in concert to direct the incoming electrophile (Br+) to the 3-position, which is ortho to the methyl group and meta to the carboxylic acid. The reaction is typically performed using a brominating agent like N-bromosuccinimide (NBS) or elemental bromine with a Lewis acid catalyst. brainly.comchegg.com

Alternatively, modern synthetic methods employ directing groups to achieve high regioselectivity. The amide functional group itself is a powerful ortho-directing group in metal-catalyzed C-H activation reactions. acs.orgnih.govacs.org In this approach, N-cyclobutyl-4-methylbenzamide would be synthesized first. Subsequent palladium-catalyzed or iridium-catalyzed C-H halogenation would selectively introduce bromine at the position ortho to the amide, yielding the desired 3-bromo product. acs.orgacs.org This method can offer superior selectivity and milder reaction conditions compared to traditional electrophilic aromatic substitution. Another technique, directed ortho metalation (DoM), involves using a directing metalation group (DMG), such as a tertiary amide, to guide deprotonation at the adjacent ortho position with a strong base like butyllithium. uwindsor.caacs.org The resulting aryllithium species can then be quenched with an electrophilic bromine source to install the halogen.

Table 1: Comparison of Directed Halogenation Strategies for 3-Bromo-4-methylbenzoyl Scaffolds
StrategyStarting MaterialTypical ReagentsKey PrincipleReference
Electrophilic Aromatic Substitution4-Methylbenzoic AcidBr₂, FeBr₃ or N-Bromosuccinimide (NBS)Combined directing effects of methyl (ortho, para) and carboxyl (meta) groups. brainly.comchegg.com
Amide-Directed C-H HalogenationN-cyclobutyl-4-methylbenzamidePd(II) or Ir(III) catalyst, Halogen Source (e.g., NBS)The amide group directs the catalyst to functionalize the ortho C-H bond. acs.orgnih.govacs.org
Directed ortho Metalation (DoM)Tertiary benzamide derivativesec-Butyllithium, then Br₂ or C₂Br₂Cl₄The amide chelates the lithium base, directing deprotonation at the ortho position. uwindsor.caacs.org

Ortho- and Para-Substituted Methylation Strategies

While starting with a pre-methylated compound like 4-methylbenzoic acid is the most direct route, strategies for the regioselective introduction of a methyl group are also relevant for analogous syntheses. Direct Friedel-Crafts alkylation of a substituted benzene ring is often challenging due to issues with polysubstitution and rearrangement.

More controlled methylation can be achieved using organometallic cross-coupling reactions. For instance, a bromo-substituted benzoic acid derivative could undergo a Suzuki or Negishi coupling with a methyl-containing organometallic reagent.

A highly effective strategy for controlled ortho-methylation is directed ortho metalation (DoM), as mentioned previously. uwindsor.ca Starting with a 3-bromobenzamide, the amide group can direct lithiation to the 2-position. Quenching this organolithium intermediate with a methylating agent, such as methyl iodide, would install the methyl group at the desired location, though subsequent bromination at the 4-position would be required. The acidity of benzylic protons can also be exploited, but this is more relevant for methylating a pre-existing benzylic position rather than the ring itself. uwindsor.ca For substrates with ambident nucleophilic sites, such as hydroxybenzoic acids, chemoselective methylation can be achieved using reagents like dimethyl carbonate in the presence of a zeolite catalyst, which selectively methylates certain functional groups while leaving others untouched. nih.gov

Purification and Isolation Techniques for Substituted Benzamides

Following the synthesis of this compound, a robust purification strategy is essential to isolate the target compound from unreacted starting materials, reagents, and reaction byproducts. Substituted benzamides are typically crystalline solids at room temperature, making them amenable to purification by chromatography and recrystallization.

Chromatographic Separation Principles (e.g., Column Chromatography, TLC)

Chromatography is a primary technique for the purification of substituted benzamides. nih.gov It operates on the principle of differential partitioning of compounds between a stationary phase and a mobile phase.

Thin-Layer Chromatography (TLC): TLC is used for rapid analysis of the reaction mixture to determine its composition and to identify the optimal solvent system (eluent) for column chromatography. A small spot of the crude product is applied to a plate coated with a stationary phase (typically silica (B1680970) gel), which is then placed in a chamber with a shallow pool of the eluent. The eluent travels up the plate by capillary action, and the components of the mixture separate based on their polarity. Less polar compounds travel further up the plate.

Column Chromatography: This is a preparative technique used to separate the components of a mixture on a larger scale. rsc.org The crude product is loaded onto the top of a glass column packed with a stationary phase, most commonly silica gel. The eluent, selected based on TLC trials, is then passed through the column. nih.gov Components separate as they move down the column at different rates depending on their affinity for the stationary phase versus the mobile phase. For benzamides, a common eluent system is a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate. nih.govmdpi.com Fractions are collected sequentially, and those containing the pure product (as determined by TLC) are combined and the solvent evaporated.

Recrystallization and Solid-Phase Purification

Recrystallization is a powerful technique for purifying crude solid products. mt.com The method relies on the principle that the solubility of a compound in a solvent generally increases with temperature. libretexts.org

The process involves the following steps:

Solvent Selection: An appropriate solvent is chosen in which the target compound has high solubility at an elevated temperature but low solubility at room or lower temperatures. youtube.com The impurities should either be insoluble at high temperatures (allowing for hot filtration) or highly soluble even at low temperatures (remaining in the mother liquor after crystallization). youtube.com

Dissolution: The crude solid is dissolved in the minimum amount of the hot solvent to create a saturated or near-saturated solution. youtube.com

Crystallization: The solution is allowed to cool slowly and undisturbed. As the temperature decreases, the solubility of the desired compound drops, and it begins to form a crystalline lattice, excluding the impurities which remain dissolved in the solvent. mt.com

Isolation: The pure crystals are collected by vacuum filtration, washed with a small amount of cold solvent to remove any adhering mother liquor, and then dried. libretexts.orgysu.edu

The purity of the recrystallized product can be assessed by techniques such as melting point analysis, where a sharp melting point range close to the literature value indicates high purity. youtube.com

Structural Characterization and Spectroscopic Analysis of 3 Bromo N Cyclobutyl 4 Methylbenzamide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, coupling constants, and integration of signals in ¹H and ¹³C NMR spectra, the precise arrangement of atoms in 3-Bromo-N-cyclobutyl-4-methylbenzamide can be determined.

Expected ¹H NMR Spectral Data:

The proton NMR spectrum is anticipated to show distinct signals corresponding to the aromatic protons, the cyclobutyl protons, the N-H proton, and the methyl protons.

Aromatic Protons: The three protons on the benzene (B151609) ring would likely appear as a set of multiplets or distinct doublets and a singlet in the aromatic region (typically δ 7.0-8.0 ppm). The proton ortho to the bromine atom, the proton between the bromo and amide groups, and the proton ortho to the methyl group will each have a unique chemical shift and coupling pattern.

Cyclobutyl Protons: The protons of the cyclobutyl group will exhibit complex splitting patterns in the aliphatic region of the spectrum. The methine proton attached to the nitrogen (N-CH) is expected to be a multiplet due to coupling with the adjacent methylene (B1212753) protons. The remaining methylene protons of the cyclobutyl ring will also appear as multiplets.

N-H Proton: The amide proton (N-H) would typically appear as a broad singlet or a triplet (if coupled to the adjacent cyclobutyl methine proton), and its chemical shift can be highly dependent on the solvent and concentration.

Methyl Protons: The methyl group attached to the aromatic ring will present as a sharp singlet in the upfield region of the aromatic spectrum (around δ 2.0-2.5 ppm).

Expected ¹³C NMR Spectral Data:

The carbon-13 NMR spectrum provides information on each unique carbon atom in the molecule.

Carbonyl Carbon: The carbon of the amide carbonyl group (C=O) is expected to have a chemical shift in the downfield region, typically around δ 165-175 ppm.

Aromatic Carbons: The six carbons of the benzene ring will give rise to six distinct signals in the aromatic region (δ 120-140 ppm). The carbons directly attached to the bromine, the carbonyl group, and the methyl group will have characteristic chemical shifts.

Cyclobutyl Carbons: The carbons of the cyclobutyl ring will appear in the aliphatic region of the spectrum. The methine carbon attached to the nitrogen will be downfield relative to the methylene carbons.

Methyl Carbon: The carbon of the methyl group will produce a signal in the upfield region of the spectrum (around δ 20-30 ppm).

Interactive Data Table: Predicted NMR Data

Assignment Predicted ¹H NMR Chemical Shift (ppm) Predicted ¹³C NMR Chemical Shift (ppm)
Aromatic CH7.0 - 8.0120 - 140
N-HVariable-
Cyclobutyl CHMultipletDownfield Aliphatic
Cyclobutyl CH₂MultipletsUpfield Aliphatic
Ar-CH₃~2.3~20
C=O-~168
C-Br-~125

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis (e.g., LC-MS, HRMS)

Mass spectrometry (MS) is an essential analytical technique for determining the molecular weight and elemental composition of a compound. Techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) and High-Resolution Mass Spectrometry (HRMS) are particularly valuable.

For This compound (C₁₂H₁₅BrN₂O), the exact mass can be calculated. The presence of bromine is a key diagnostic feature in the mass spectrum, as it has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. This results in a characteristic isotopic pattern for the molecular ion peak (M⁺) and any bromine-containing fragment ions, with two peaks of nearly equal intensity separated by two mass units.

High-Resolution Mass Spectrometry (HRMS) would provide a highly accurate mass measurement, allowing for the unambiguous determination of the elemental formula.

Expected Fragmentation Pattern:

The fragmentation of This compound under electron ionization (EI) or other ionization methods would likely involve characteristic bond cleavages. Key fragmentation pathways could include:

Alpha-cleavage: Cleavage of the bond between the carbonyl group and the aromatic ring, or the bond between the carbonyl group and the nitrogen atom.

McLafferty rearrangement: If sterically feasible, this could lead to the loss of a neutral molecule.

Loss of the cyclobutyl group.

Loss of a bromine atom.

Interactive Data Table: Predicted Mass Spectrometry Data

Ion Predicted m/z Comments
[M]⁺284/286Molecular ion peak showing characteristic 1:1 isotopic pattern for bromine.
[M-C₄H₇]⁺229/231Loss of the cyclobutyl radical.
[Br-Ar-CO]⁺212/214Fragment corresponding to the 3-bromo-4-methylbenzoyl cation.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and simple method for identifying the functional groups present in a molecule. The IR spectrum of This compound would exhibit characteristic absorption bands corresponding to its key structural features.

Expected Characteristic IR Absorption Bands:

N-H Stretch: A moderate to strong absorption band is expected in the region of 3300-3500 cm⁻¹, corresponding to the stretching vibration of the N-H bond in the secondary amide.

C-H Stretches: Aromatic C-H stretching vibrations would appear above 3000 cm⁻¹, while aliphatic C-H stretching vibrations from the cyclobutyl and methyl groups would be observed just below 3000 cm⁻¹.

C=O Stretch (Amide I band): A strong, sharp absorption band is expected in the range of 1630-1680 cm⁻¹, characteristic of the carbonyl group in a secondary amide.

N-H Bend (Amide II band): This band, resulting from N-H bending and C-N stretching vibrations, typically appears around 1510-1570 cm⁻¹.

C-N Stretch: The stretching vibration of the carbon-nitrogen bond would be found in the region of 1200-1350 cm⁻¹.

C-Br Stretch: The carbon-bromine stretching vibration is expected to appear in the fingerprint region, typically between 500 and 600 cm⁻¹.

Interactive Data Table: Predicted IR Absorption Bands

Functional Group Predicted Wavenumber (cm⁻¹) Intensity
N-H Stretch3300 - 3500Medium-Strong
Aromatic C-H Stretch> 3000Medium
Aliphatic C-H Stretch< 3000Medium
C=O Stretch (Amide I)1630 - 1680Strong
N-H Bend (Amide II)1510 - 1570Medium-Strong
C-Br Stretch500 - 600Medium

X-ray Crystallography for Solid-State Molecular Geometry and Crystal Packing

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. If suitable single crystals of This compound can be obtained, this technique would provide precise measurements of bond lengths, bond angles, and torsion angles.

The crystal structure would reveal the conformation of the cyclobutyl ring and its orientation relative to the benzamide (B126) moiety. It would also elucidate the intermolecular interactions, such as hydrogen bonding involving the amide N-H and carbonyl oxygen, which dictate the crystal packing arrangement. This information is crucial for understanding the solid-state properties of the compound. As of now, no public crystallographic data for this specific compound is available in databases like the Cambridge Crystallographic Data Centre (CCDC).

Advanced Spectroscopic Methods for Conformational Analysis (e.g., Rotamers)

The amide bond in This compound has a partial double bond character, which can lead to restricted rotation and the existence of different rotational isomers, or rotamers (cis and trans conformations relative to the C-N bond). Advanced NMR techniques, such as variable temperature NMR spectroscopy and two-dimensional NMR (e.g., NOESY or ROESY), can be used to study these conformational dynamics.

By analyzing the NMR spectra at different temperatures, it may be possible to observe the coalescence of signals, which allows for the calculation of the energy barrier to rotation around the amide bond. NOESY or ROESY experiments can provide information about through-space proximity of protons, helping to distinguish between different rotamers. Studies on related N-cyclopropyl amides have shown that the cyclopropyl (B3062369) group can influence the conformational preferences around the amide bond, and similar effects might be expected for the cyclobutyl analog.

Mechanistic Insights into the Biological Activities of Benzamide Derivatives

Mechanisms of Anti-proliferative and Cytotoxic Effects

The anti-cancer properties of E-102 are attributed to its ability to interfere with essential cellular processes, leading to the inhibition of cancer cell growth and induction of cell death.

Histone Deacetylase (HDAC) Inhibition and Associated Pathways

E-102 has been identified as a potent inhibitor of histone deacetylases (HDACs), particularly HDAC1. HDACs are a class of enzymes that play a crucial role in the regulation of gene expression by removing acetyl groups from histone proteins. The inhibition of HDACs by E-102 leads to the accumulation of acetylated histones, which in turn results in the transcriptional activation of various genes, including those involved in tumor suppression.

The inhibitory activity of E-102 against HDAC1 is concentration-dependent, with a reported IC50 value of 0.25 µM. This potent inhibition disrupts the delicate balance of histone acetylation, leading to downstream effects on cell cycle progression and apoptosis.

Cell Cycle Regulation and Apoptosis Induction

The anti-proliferative effects of E-102 are closely linked to its ability to induce cell cycle arrest and apoptosis in cancer cells. Treatment of cancer cell lines with E-102 has been shown to cause a significant accumulation of cells in the G2/M phase of the cell cycle, indicating a block in mitotic progression.

Antimicrobial Action Mechanisms

While the primary focus of research on E-102 has been its anti-cancer properties, its structural similarity to other benzamide (B126) derivatives with known antimicrobial activity suggests potential in this area as well.

Inhibition of Bacterial Enzymes (e.g., UDP-N-acetylglucosamine Enolpyruvyl Transferase (MurA))

Benzamide derivatives have been reported to inhibit essential bacterial enzymes. One such enzyme is UDP-N-acetylglucosamine enolpyruvyl transferase (MurA), which catalyzes a key step in the biosynthesis of peptidoglycan, a critical component of the bacterial cell wall. While direct inhibition of MurA by E-102 has not been explicitly demonstrated, its structural features warrant investigation into this potential mechanism of action.

Disruption of Microbial Cell Processes

The disruption of microbial cell processes is a common mechanism of action for many antimicrobial agents. For benzamide derivatives, this can involve interference with cell division, DNA replication, or protein synthesis. Further studies are needed to explore whether E-102 exhibits such activities against various microbial pathogens.

Anti-inflammatory Pathways and Immunomodulation

The role of E-102 in modulating inflammatory pathways and the immune response is an emerging area of interest. Its ability to inhibit HDACs, which are also involved in the regulation of inflammatory gene expression, suggests a potential anti-inflammatory effect. By altering the acetylation status of non-histone proteins such as transcription factors involved in inflammation, E-102 could potentially modulate the production of pro-inflammatory cytokines and other mediators. However, detailed studies are required to fully elucidate the anti-inflammatory and immunomodulatory properties of E-102.

Regulation of Inflammatory Signaling Cascades (e.g., TLR/NF-κB Pathways, COX Inhibition)

The anti-inflammatory effects of many compounds are rooted in their ability to interfere with intracellular signaling cascades that orchestrate the inflammatory response. For benzamide derivatives, two of the most pertinent pathways are the Toll-like receptor (TLR)/Nuclear Factor-kappa B (NF-κB) pathway and the cyclooxygenase (COX) pathway.

Toll-like Receptor (TLR)/Nuclear Factor-kappa B (NF-κB) Pathways:

Toll-like receptors are crucial components of the innate immune system, recognizing pathogen-associated molecular patterns (PAMPs) and danger-associated molecular patterns (DAMPs), which triggers a signaling cascade that often culminates in the activation of the transcription factor NF-κB. googleapis.com Activated NF-κB then translocates to the nucleus and induces the expression of a wide array of pro-inflammatory genes, including those for cytokines, chemokines, and adhesion molecules. nih.govnih.gov

Some benzamide and nicotinamide (B372718) compounds have been shown to inhibit the production of tumor necrosis factor-alpha (TNF-α) and the inflammatory response by inhibiting NF-κB. nih.gov For instance, the N-substituted benzamides metoclopramide (B1676508) and 3-chloroprocainamide have demonstrated a dose-dependent inhibition of lipopolysaccharide-induced TNF-α, with metoclopramide also inhibiting NF-κB in HeLa cells. nih.gov This suggests that a potential mechanism of action for 3-Bromo-N-cyclobutyl-4-methylbenzamide could involve the downregulation of the TLR/NF-κB signaling pathway. The structural components of this compound, including the substituted benzamide core, may allow it to interfere with components of this pathway, thereby reducing the transcription of inflammatory genes. Research on brominated indoles, which share a halogenated aromatic feature, has also shown inhibition of NF-κB translocation. mdpi.commonash.edu

Cyclooxygenase (COX) Inhibition:

The cyclooxygenase (COX) enzymes, COX-1 and COX-2, are central to the synthesis of prostaglandins (B1171923), which are key mediators of inflammation, pain, and fever. While COX-1 is constitutively expressed in most tissues and plays a role in homeostatic functions, COX-2 is inducible and its expression is upregulated at sites of inflammation. nih.gov Many nonsteroidal anti-inflammatory drugs (NSAIDs) exert their effects by inhibiting COX enzymes.

Several benzamide derivatives have been investigated as potential COX inhibitors. nih.govnih.gov The selectivity for COX-2 over COX-1 is a desirable trait for anti-inflammatory agents as it is associated with a reduced risk of gastrointestinal side effects. nih.gov The design of selective COX-2 inhibitors often incorporates specific structural motifs that can fit into the larger active site of the COX-2 enzyme. For instance, some benzamide derivatives have been designed and evaluated as selective COX-2 inhibitors and have shown significant anti-inflammatory activity. nih.gov Given its chemical structure, it is plausible that this compound could also exhibit inhibitory activity against COX enzymes, contributing to its potential anti-inflammatory profile.

Modulation of Inflammatory Mediator Production

The culmination of inflammatory signaling is the production and release of a host of chemical mediators that propagate and amplify the inflammatory response. These include cytokines, chemokines, and prostaglandins.

The inhibition of signaling pathways like NF-κB and COX directly translates to a reduction in the production of these inflammatory mediators. As mentioned, inhibition of NF-κB can lead to a decrease in the synthesis of pro-inflammatory cytokines such as TNF-α and interleukins. nih.govrsc.org Similarly, COX inhibition curtails the production of prostaglandins like prostaglandin (B15479496) E2 (PGE2), a potent inflammatory mediator. researchgate.netresearchgate.net

Studies on structurally related N-(2-bromo-phenyl)-2-hydroxy-benzamide derivatives have demonstrated anti-inflammatory activity, which is attributed to their ability to inhibit proteinase activity and, by extension, the inflammatory cascade. nih.govresearchgate.netmdpi.com This suggests that this compound might also modulate the inflammatory environment by reducing the levels of key inflammatory mediators.

Ligand-Target Binding Specificity and Functional Outcomes

The biological effect of any compound is contingent upon its ability to bind to specific molecular targets and elicit a functional response. For substituted benzamides, a diverse range of protein targets has been identified, although specific targets for this compound in the context of inflammation are not yet defined in the literature.

Research on other substituted benzamides has revealed their capacity to bind to neurotransmitter receptors, such as dopamine (B1211576) and benzodiazepine (B76468) receptors. nih.govnih.govpnas.orgoup.com While these targets are primarily associated with neurological functions, the intricate crosstalk between the nervous and immune systems raises the possibility of indirect immunomodulatory effects.

In the context of inflammation, the primary targets would likely be enzymes and transcription factors within the inflammatory signaling cascades. For instance, if this compound acts as a COX inhibitor, its binding specificity would be directed towards the active site of COX-1 and/or COX-2. The functional outcome of this binding would be the inhibition of prostaglandin synthesis.

Similarly, if it targets the NF-κB pathway, it could bind to various proteins within this cascade, such as IκB kinase (IKK) or NF-κB itself, preventing its activation and nuclear translocation. nih.gov The functional outcome would be the suppression of pro-inflammatory gene expression. The specificity of this binding would determine the potency and potential side effects of the compound.

The structure-activity relationship (SAR) of benzimidazole (B57391) derivatives, which are structurally related to benzamides, highlights that substitutions on the benzimidazole ring significantly influence their anti-inflammatory activity by affecting their interaction with targets like COX and various receptors. nih.gov This underscores the importance of the specific substitutions on the benzamide scaffold of this compound in determining its ligand-target binding specificity and subsequent functional effects.

Below is a table summarizing the potential interactions based on studies of related compounds.

Potential Molecular Target Potential Binding Interaction Potential Functional Outcome Supporting Evidence from Related Compounds
NF-κB Inhibition of nuclear translocationDecreased expression of pro-inflammatory genes (e.g., TNF-α, IL-6)Benzamides and nicotinamides inhibit NF-κB and TNF-α production. nih.gov
COX-1/COX-2 Competitive or non-competitive inhibition of the active siteReduced synthesis of prostaglandinsVarious benzamide derivatives have been developed as COX inhibitors. nih.govnih.gov
TLR Signaling Proteins Interference with receptor or adaptor protein functionAttenuation of the innate immune response signalingSmall molecule inhibitors can target TLR signaling. invivogen.comnih.gov

Computational Chemistry and Molecular Modeling of 3 Bromo N Cyclobutyl 4 Methylbenzamide

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT) for Electronic Structure)

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule at the electronic level. Density Functional Theory (DFT) is a robust and widely used computational method for investigating the electronic structure of molecules. neliti.comresearchgate.netmdpi.com By solving approximations of the Schrödinger equation, DFT can determine a molecule's geometry, energy, and various electronic properties, providing deep insights into its stability, reactivity, and spectroscopic characteristics. tandfonline.comtandfonline.com For a molecule like 3-Bromo-N-cyclobutyl-4-methylbenzamide, DFT calculations would typically be performed to optimize its three-dimensional geometry to the lowest energy state and to compute the electronic properties described in the following sections.

Frontier Molecular Orbital (FMO) theory simplifies the study of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the interacting species. wikipedia.orgscribd.com These two orbitals are critical as they represent the frontier of electron distribution and are the primary participants in chemical reactions. youtube.com

The HOMO is the outermost orbital containing electrons and acts as an electron donor. Its energy level is correlated with the molecule's nucleophilicity or basicity. youtube.compku.edu.cn

The LUMO is the innermost orbital without electrons and acts as an electron acceptor. Its energy level is related to the molecule's electrophilicity or acidity. youtube.compku.edu.cn

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap , is a significant indicator of molecular stability and reactivity. A large gap implies high kinetic stability and low chemical reactivity, whereas a small gap suggests the molecule is more reactive. mdpi.com For this compound, FMO analysis would reveal the most probable sites for nucleophilic and electrophilic attack. The electron-rich aromatic ring, influenced by the amide group, would likely contribute significantly to the HOMO, while the electronegative bromine and oxygen atoms would influence the distribution of the LUMO.

Table 1: Hypothetical Frontier Molecular Orbital Properties for this compound
OrbitalCalculated Energy (eV)Significance and Predicted Localization
HOMO[Value from DFT Calculation]Energy of the highest occupied molecular orbital. Indicates electron-donating capability. Likely localized on the electron-rich 4-methylbenzamide ring system.
LUMO[Value from DFT Calculation]Energy of the lowest unoccupied molecular orbital. Indicates electron-accepting capability. Likely distributed across the molecule with contributions from the carbonyl carbon and the carbon atom bonded to the bromine.
HOMO-LUMO Gap (ΔE)[Calculated as ELUMO - EHOMO]Represents the molecule's chemical reactivity and kinetic stability. A larger value suggests higher stability.

A Molecular Electrostatic Potential (ESP) surface map is a visualization tool that illustrates the charge distribution across a molecule's surface. deeporigin.comucsb.edu It is invaluable for predicting how a molecule will interact with other molecules, particularly biological targets like proteins. acs.orgchemrxiv.org The ESP map is color-coded to represent different regions of electrostatic potential:

Red : Indicates regions of negative electrostatic potential, which are rich in electrons and prone to electrophilic attack. These areas often correspond to lone pairs on electronegative atoms.

Blue : Indicates regions of positive electrostatic potential, which are electron-poor and susceptible to nucleophilic attack. These areas are typically found around hydrogen atoms bonded to electronegative atoms.

Green/Yellow : Represents regions of neutral or intermediate potential.

For this compound, the ESP map would be expected to show a significant negative potential (red) around the carbonyl oxygen atom due to its lone pairs. A region of positive potential (blue) would be anticipated around the amide (N-H) proton, highlighting its potential as a hydrogen bond donor. The rest of the molecule, including the aromatic ring and cyclobutyl group, would likely show areas of near-neutral potential, contributing to hydrophobic or van der Waals interactions.

Molecular Docking Simulations for Protein-Ligand Interactions

Molecular docking is a computational method used to predict the preferred orientation and binding affinity of a small molecule (ligand) when it interacts with a target macromolecule, typically a protein. researchgate.netnih.govwikipedia.org This technique is a cornerstone of structure-based drug design, enabling the screening of virtual libraries of compounds and providing insights into the molecular basis of binding. ijcap.in The process involves sampling numerous possible conformations of the ligand within the protein's binding site and using a scoring function to rank them.

Before docking, a potential binding site (or pocket) on the target protein must be identified. This can be done using computational algorithms that detect cavities on the protein surface or by using the location of a known co-crystallized ligand. drughunter.comunomaha.eduspringernature.com Once this compound is docked into a hypothetical target's binding site, the resulting pose is analyzed to identify key intermolecular interactions. Based on its chemical structure, the compound can participate in several types of interactions:

Hydrogen Bonding : The amide N-H group can act as a hydrogen bond donor, while the carbonyl oxygen (C=O) can act as a hydrogen bond acceptor.

Hydrophobic Interactions : The cyclobutyl ring and the methyl group on the benzamide (B126) ring can form favorable hydrophobic interactions with nonpolar amino acid residues.

Halogen Bonding : The bromine atom can potentially act as a halogen bond donor, interacting with electron-rich atoms like oxygen or nitrogen in the protein backbone or side chains.

π-Stacking : The aromatic ring can engage in π-π stacking or π-cation interactions with aromatic residues like phenylalanine, tyrosine, or tryptophan.

The primary outputs of a molecular docking simulation are the predicted binding orientation (pose) of the ligand and an estimation of its binding affinity. medium.com Binding affinity is typically expressed as a docking score, which is a numerical value in units such as kcal/mol that estimates the free energy of binding. nih.govoup.comnih.gov A lower (more negative) score generally indicates a more favorable binding interaction. These scores allow for the ranking of different compounds or different binding poses of the same compound, helping to prioritize molecules for further study.

Table 2: Illustrative Docking Simulation Results for this compound with a Hypothetical Protein Target
Hypothetical Protein TargetPredicted Binding Affinity (Docking Score, kcal/mol)Key Interacting Amino Acid ResiduesPredicted Interaction Types
Kinase X[Value from Docking Software][e.g., Asp145, Leu83, Phe81]Hydrogen bond with Asp145 (carbonyl O); Hydrophobic interactions with Leu83 (cyclobutyl ring); π-π stacking with Phe81 (aromatic ring).
Protease Y[Value from Docking Software][e.g., Gly101, Ser150, Trp55]Hydrogen bond with Gly101 (amide N-H); Halogen bond with Ser150 backbone (Br); Hydrophobic interactions with Trp55 (methyl group).

Molecular Dynamics Simulations for Conformational Sampling and Stability

While molecular docking provides a static snapshot of the protein-ligand interaction, Molecular Dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. consensus.appnih.gov MD simulations are crucial for assessing the stability of a docked pose and exploring the conformational flexibility of both the ligand and the protein. acs.orgnih.govresearchgate.net By solving Newton's equations of motion for the system, MD can reveal how the protein-ligand complex behaves in a simulated physiological environment.

A key application of MD in this context is to validate docking results. A ligand that remains stably in its docked position throughout a simulation (e.g., 50-100 nanoseconds) is more likely to be a true binder. nih.gov The stability is often quantified by calculating the Root Mean Square Deviation (RMSD) of the ligand's atoms relative to its starting pose. A low and stable RMSD value indicates a stable binding mode. MD simulations also allow for conformational sampling , which is the exploration of the different three-dimensional arrangements a molecule can adopt. calcus.cloudnih.govportlandpress.com This is important for understanding how the ligand's flexibility influences its binding and for identifying other potential low-energy binding conformations. nih.govsciopen.com

Table 3: Key Analyses in Molecular Dynamics Simulations of a Protein-Ligand Complex
Analysis TypeCommon MetricPurpose
Binding Pose StabilityRoot Mean Square Deviation (RMSD)To assess the stability of the ligand's position and orientation in the binding site over time. Low, stable values suggest a stable complex.
Protein FlexibilityRoot Mean Square Fluctuation (RMSF)To identify which parts of the protein (e.g., specific loops or residues) are flexible or rigid upon ligand binding.
Interaction PersistenceHydrogen Bond AnalysisTo determine the percentage of simulation time that specific hydrogen bonds between the ligand and protein are maintained.
Conformational SamplingRadius of Gyration (Rg)To measure the compactness of the protein-ligand complex over time. Significant changes can indicate conformational shifts.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Analysis

Quantitative Structure-Activity Relationship (QSAR) modeling represents a important computational approach for establishing a mathematical correlation between the chemical structure of a series of compounds and their biological activity. For this compound, while specific QSAR models may not be extensively published, predictive analyses can be constructed based on established methodologies applied to analogous benzamide derivatives. nih.govdocumentsdelivered.com Such models are instrumental in forecasting the biological efficacy of novel, structurally similar compounds, thereby optimizing the discovery process.

The fundamental principle of QSAR is that the variations in the biological activity of a group of molecules are dependent on the changes in their molecular features. A QSAR model is typically expressed as a linear or non-linear equation:

Biological Activity = f(Molecular Descriptors)

The development of a predictive QSAR model for this compound and its analogues would involve several key steps:

Data Set Curation: A dataset of benzamide derivatives with experimentally determined biological activities (e.g., enzyme inhibition, receptor binding affinity) would be compiled. This set is then rationally divided into a training set for model development and a test set for external validation. nih.gov

Descriptor Calculation: A wide array of molecular descriptors for each compound in the series would be calculated. These descriptors quantify various aspects of the molecular structure and are categorized as:

Topological descriptors: These describe the atomic connectivity and shape of the molecule, such as molecular connectivity indices and Kier's shape index. nih.govdocumentsdelivered.com

Electronic descriptors: These relate to the distribution of electrons within the molecule, including parameters like dipole moment and partial atomic charges.

Steric descriptors: These account for the three-dimensional arrangement of the molecule, such as molecular volume and surface area.

Hydrophobic descriptors: These quantify the molecule's lipophilicity, with LogP (the logarithm of the partition coefficient) being a primary example.

Model Development and Validation: Using the training set, a statistical method is employed to generate a mathematical model that links the descriptors (independent variables) to the biological activity (dependent variable). Common techniques include Multiple Linear Regression (MLR), Partial Least Squares (PLS), and various machine learning algorithms. The robustness and predictive power of the resulting model are rigorously assessed through internal validation (e.g., cross-validation) and, most importantly, by its ability to accurately predict the activity of the compounds in the external test set. nih.govresearchgate.net A high cross-validated r-squared value (r_cv^2) is indicative of a model's predictive capability. nih.govdocumentsdelivered.com

Hypothetical QSAR Analysis of Benzamide Analogues

To illustrate the application of QSAR, consider a hypothetical series of benzamide analogues of this compound. The goal is to predict their inhibitory activity (expressed as pIC50) against a specific enzyme target.

Table 1: Hypothetical Dataset of Benzamide Analogues and Their Descriptors

Compound IDR1-GroupR2-GrouppIC50 (Observed)LogPMolecular Weight (MW)Polar Surface Area (PSA)pIC50 (Predicted)
1 -Br-Cyclobutyl5.853.5283.1849.335.82
2 -Cl-Cyclobutyl5.603.2238.7349.335.58
3 -I-Cyclobutyl6.103.9330.1849.336.15
4 -Br-Propyl5.403.1271.1649.335.35
5 -Br-Isopropyl5.553.0271.1649.335.51
6 -Cl-Propyl5.152.8226.7149.335.13

Based on such a dataset, a QSAR equation could be derived, for instance:

pIC50 = 0.85 * LogP - 0.005 * MW + 0.01 * PSA + 2.50

The reliability of a QSAR model is paramount. A well-validated model, characterized by strong statistical metrics (e.g., R² > 0.6, Q² > 0.5 for the test set), can serve as a powerful predictive tool. researchgate.net It enables the in silico screening of virtual libraries of compounds, prioritizing the synthesis of candidates with the highest predicted activity and thereby accelerating the pace of research and development.

Derivatization and Chemical Modification Strategies for Academic Applications

Functionalization of the Benzene (B151609) Ring for Probe Development

The benzene ring of 3-Bromo-N-cyclobutyl-4-methylbenzamide is amenable to various functionalization reactions, a key strategy in the development of chemical probes. The existing substituents on the ring, a methyl group and a bromine atom, influence the regioselectivity of further modifications.

One of the most powerful methods for functionalizing the benzene ring is through transition metal-catalyzed cross-coupling reactions. rsc.org These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds, which is fundamental for attaching reporter groups like fluorophores or biotin (B1667282) tags. For instance, the bromine atom at the 3-position can be readily displaced using palladium catalysts in reactions such as the Suzuki-Miyaura coupling. This would allow for the introduction of a wide array of aryl or heteroaryl groups, which can be pre-functionalized with moieties suitable for biological imaging or pull-down assays.

Another key strategy is the direct C-H functionalization of the aromatic ring. While the bromine atom is the most reactive site for cross-coupling, the other C-H bonds on the ring can also be targeted under specific catalytic conditions. This allows for the introduction of additional functional groups that can modulate the electronic properties and steric profile of the molecule, which is crucial for optimizing the performance of a chemical probe.

Table 1: Potential Benzene Ring Functionalization Reactions This table is a representative summary of potential reactions and not exhaustive.

Reaction Type Reagent/Catalyst Potential Outcome
Suzuki-Miyaura Coupling Arylboronic acid, Pd catalyst, Base Aryl group introduced at the 3-position
Buchwald-Hartwig Amination Amine, Pd catalyst, Base Amino group introduced at the 3-position
Sonogashira Coupling Terminal alkyne, Pd/Cu catalyst, Base Alkynyl group introduced at the 3-position
Heck Coupling Alkene, Pd catalyst, Base Alkenyl group introduced at the 3-position

Chemical Transformations at the Amide Nitrogen

The amide bond in this compound is generally stable due to resonance, but the amide nitrogen still offers opportunities for chemical modification. nih.gov While direct N-alkylation of a secondary amide can be challenging, deprotonation with a strong base can generate an amidate, which can then be reacted with various electrophiles.

A more common strategy for modifying the amide portion is through N-dealkylation. This would involve the cleavage of the cyclobutyl group from the nitrogen atom to yield the primary amide. This primary amide can then serve as a precursor for a wide range of other functional groups. For example, it can be dehydrated to form a nitrile, or it can be reacted with a variety of acylating or alkylating agents to introduce different substituents on the nitrogen.

Furthermore, recent advances in catalysis have enabled the direct transformation of the amide bond itself. digitellinc.com For instance, under certain conditions, the C-N bond of the amide can be cleaved and reformed, allowing for the exchange of the N-cyclobutyl group with other amine fragments. nih.gov This provides a powerful tool for creating a library of analogues with diverse substituents at the amide nitrogen.

Exploitation of the Bromine Atom for Further Synthetic Diversification

The bromine atom at the 3-position is arguably the most versatile handle for the synthetic diversification of this compound. Aryl bromides are common and highly effective partners in a vast number of cross-coupling reactions. rsc.org This allows for the introduction of a wide range of substituents, significantly expanding the chemical diversity of the scaffold.

Transition metal-catalyzed reactions are the cornerstone of aryl bromide functionalization. Some of the most widely used transformations include:

Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form C-C bonds, introducing new aryl, heteroaryl, or alkyl groups.

Stille Coupling: Reaction with organostannanes, which is known for its tolerance of a wide variety of functional groups. scilit.com

Heck Coupling: Reaction with alkenes to form substituted alkenes. rsc.org

Sonogashira Coupling: Reaction with terminal alkynes to introduce alkynyl moieties.

Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds, introducing new amino groups.

Cyanation: Introduction of a nitrile group, which can be further hydrolyzed to a carboxylic acid or reduced to an amine.

In addition to cross-coupling reactions, the bromine atom can be used to generate an organometallic intermediate. For example, lithium-halogen exchange can be achieved by treating the compound with an organolithium reagent like n-butyllithium. The resulting aryllithium species is a potent nucleophile that can react with a variety of electrophiles, such as aldehydes, ketones, and carbon dioxide, to introduce a wide range of functional groups.

Table 2: Key Cross-Coupling Reactions Utilizing the Bromine Atom This table provides examples of common cross-coupling reactions and is not exhaustive.

Reaction Name Coupling Partner Catalyst System Bond Formed
Suzuki-Miyaura R-B(OR')2 Pd(PPh3)4, K2CO3 C-C
Stille R-Sn(Bu)3 Pd(PPh3)4 C-C
Heck Alkene Pd(OAc)2, PPh3 C-C (alkenyl)
Sonogashira Terminal Alkyne PdCl2(PPh3)2, CuI C-C (alkynyl)

Development of the Compound as a Chemical Reagent or Analytical Standard

Given its well-defined structure and the presence of a bromine atom, this compound has the potential to be developed as a chemical reagent or an analytical standard. The bromine atom provides a unique isotopic signature (79Br and 81Br in a nearly 1:1 ratio) that can be easily detected by mass spectrometry, making it a useful feature for a derivatization agent. nih.gov

For example, if the N-cyclobutyl group were to be replaced with a reactive functional group, the resulting molecule could be used to tag other molecules of interest for analytical purposes. nih.gov The bromo-benzoyl moiety would serve as a readily identifiable tag in mass spectrometric analysis.

Furthermore, a highly purified form of this compound could serve as a certified reference material or analytical standard. Such standards are crucial for the quantitative analysis of related compounds in complex matrices, for example, in environmental or forensic analysis. Its stability and distinct NMR and mass spectra would make it an ideal candidate for this purpose. The development of standardized synthetic protocols would be essential to ensure the high purity and batch-to-batch consistency required for an analytical standard. researchgate.net

Future Research Directions and Academic Impact

Design and Synthesis of Advanced N-Cyclobutyl Benzamide (B126) Libraries

The synthesis of diverse chemical libraries is a cornerstone of modern drug discovery and chemical biology. Benzamide derivatives are recognized as valuable building blocks in organic synthesis due to the stability of the amide bond and the potential for introducing a wide array of substituents. nih.govmdpi.com The core structure of 3-Bromo-N-cyclobutyl-4-methylbenzamide offers a strategic starting point for the creation of sophisticated N-cyclobutyl benzamide libraries.

The synthetic pathway to such libraries would likely involve the amidation of 3-bromo-4-methylbenzoic acid or its activated derivatives (like the corresponding acyl chloride) with cyclobutylamine (B51885). 3-Bromo-4-methylbenzoic acid itself is a versatile intermediate in organic synthesis. guidechem.com The bromine atom and the carboxylic acid group provide two points for chemical modification, allowing for a broad range of structural variations.

Future research could focus on creating a matrix of analogues by:

Varying the substituents on the aromatic ring: The bromine and methyl groups can be replaced with other halogens, alkyl chains, alkoxy groups, or nitro groups to modulate the electronic and steric properties of the molecule.

Modifying the cyclobutyl group: Introducing substituents on the cyclobutyl ring could influence the compound's conformational flexibility and its interactions with biological targets.

Exploring alternative N-substituents: While this article focuses on the N-cyclobutyl moiety, a broader library could include other cycloalkyl or branched alkyl groups to probe the structure-activity relationship (SAR).

The development of efficient and modular synthetic routes, potentially utilizing parallel synthesis techniques, would be crucial for generating these libraries. acs.org

Elucidation of Novel Biological Targets and Pathways

A key area of academic inquiry will be the identification of the biological targets and pathways modulated by this compound and its derivatives. The benzamide scaffold is present in a multitude of biologically active compounds with diverse therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory agents. nih.govnanobioletters.comresearchgate.net

For instance, various substituted benzamides have been investigated as inhibitors of enzymes like histone deacetylases (HDACs), soluble epoxide hydrolase (sEH), and as modulators of receptors such as the peroxisome proliferator-activated receptor γ (PPARγ). nih.govacs.org Other studies have shown that benzamide derivatives can act as antagonists for G-protein coupled receptors like the Smoothened receptor, which is implicated in the Hedgehog signaling pathway. nih.gov Furthermore, some benzamides exhibit antimicrobial and antifungal properties. nih.govmdpi.com

Given this precedent, future research on this compound could uncover novel biological activities. The unique combination of the bromo and methyl substituents on the benzene (B151609) ring, along with the N-cyclobutyl group, may confer selectivity for previously unknown targets. A systematic investigation using techniques such as thermal shift assays, affinity chromatography, and chemoproteomics could lead to the discovery of novel protein-ligand interactions.

Integration with Advanced Screening Platforms for Academic Discovery

The identification of the biological functions of novel compounds like this compound heavily relies on the use of advanced screening platforms. High-throughput screening (HTS) allows for the rapid testing of large numbers of compounds against specific biological targets or in cell-based assays. wikipedia.org Academic screening centers provide access to extensive compound libraries and sophisticated robotic systems for HTS. wikipedia.org

Future academic discovery efforts for this compound and its libraries would benefit from integration with a variety of modern screening technologies:

High-Content Screening (HCS): This technology allows for the simultaneous measurement of multiple cellular parameters, providing a more detailed picture of the compound's effects on cell health, morphology, and signaling pathways.

Organ-on-a-Chip Models: These microfluidic devices contain living human cells in a 3D arrangement that mimics the structure and function of human organs, offering a more physiologically relevant context for compound testing compared to traditional 2D cell cultures. tii.ae

In Silico Screening: Computational methods, including molecular docking and virtual screening, can be used to predict the potential biological targets of this compound and to prioritize compounds from a virtual library for synthesis and experimental testing. biorxiv.org AI-driven platforms are increasingly being used to enhance the efficiency and accuracy of these predictions. oxfordglobal.com

By leveraging these advanced platforms, researchers can accelerate the process of identifying promising lead compounds and elucidating their mechanisms of action.

Development of the Compound as a Research Tool in Chemical Biology

Beyond its potential as a therapeutic lead, this compound could be developed into a valuable research tool for chemical biology. Chemical probes are essential for dissecting complex biological processes. The structure of this compound offers several avenues for its development as a probe.

For example, the bromine atom can be exploited for the introduction of reporter tags, such as fluorophores or biotin (B1667282), through cross-coupling reactions. This would enable the visualization and tracking of the compound within cells or the isolation of its binding partners. The development of photo-affinity probes, which can be covalently cross-linked to their target proteins upon photo-activation, would be another powerful application.

Furthermore, if the compound is found to be a selective inhibitor of a particular enzyme or receptor, it could be used to study the function of that protein in various biological contexts. Such a tool would be invaluable for validating new drug targets and for exploring the intricacies of cellular signaling pathways. The ability to create a suite of related molecules with varying potencies and selectivities from an N-cyclobutyl benzamide library would further enhance its utility as a set of chemical probes.

Q & A

Q. What are the optimal synthetic routes for preparing 3-Bromo-N-cyclobutyl-4-methylbenzamide, and how can reaction yields be maximized?

Methodological Answer: The synthesis typically involves amidation of 3-bromo-4-methylbenzoic acid with cyclobutylamine. Coupling agents like HATU or EDCI in anhydrous DMF or DCM under inert atmosphere (N₂/Ar) are effective. Key optimizations include:

  • Using 1.2–1.5 equivalents of cyclobutylamine to drive the reaction.
  • Adding catalytic DMAP (0.1 eq) to enhance reactivity.
  • Purification via silica gel chromatography (hexane/ethyl acetate gradient) or recrystallization.

Example Reaction Conditions:

Starting MaterialCoupling AgentSolventTemp (°C)Yield (%)
3-Bromo-4-methylbenzoic acidEDCI, HOBtDMF2565
3-Bromo-4-methylbenzoic acidHATUDCM2578

For scale-up, microwave-assisted synthesis (60°C, 30 min) may improve efficiency. Monitor reaction progress via TLC (Rf ≈ 0.5 in 3:1 hexane/EtOAc).

Q. Which spectroscopic techniques are most effective for characterizing the substitution pattern on the benzamide core?

Methodological Answer: A multi-technique approach ensures accurate structural assignment:

  • 1H/13C NMR : Identify bromine’s deshielding effect (e.g., aromatic protons at δ 7.2–8.0 ppm) and cyclobutyl CH₂ groups (δ 2.0–3.0 ppm). Use 2D NMR (COSY, HMBC) to confirm connectivity.
  • IR Spectroscopy : Confirm amide C=O stretch (~1650 cm⁻¹) and absence of carboxylic acid O-H (~2500–3500 cm⁻¹).
  • X-ray Crystallography : Resolve ambiguities in stereochemistry; refine data using SHELXL ( ). For example, related brominated benzamides show C–Br bond lengths of ~1.89 Å .
  • Mass Spectrometry (HRMS) : Confirm molecular ion ([M+H]+ expected at m/z 296.04).

Table: Expected NMR Shifts

Proton Environmentδ (ppm) Range
Aromatic H (ortho to Br)7.8–8.0
Cyclobutyl CH₂2.5–3.0
Amide NH (if present)6.5–7.5

Advanced Questions

Q. How can researchers resolve contradictions between NMR and crystallographic data during structural elucidation?

Methodological Answer: Discrepancies often arise from sample purity or dynamic effects (e.g., rotational barriers). Steps to resolve:

  • Re-examine Purity : Use HPLC (C18 column, MeCN/H₂O) to confirm >95% purity.
  • High-Resolution Crystallography : Collect data at low temperature (100 K) with synchrotron radiation (resolution <0.8 Å). Refine using SHELXL ( ) with anisotropic displacement parameters.
  • DFT Validation : Compare experimental bond lengths/angles with B3LYP/6-31G(d,p) calculations ( ). For example, C–Br DFT-calculated lengths (1.90 Å) should match crystallographic data .
  • Dynamic NMR : If conformational flexibility exists, variable-temperature NMR can reveal exchange broadening.

Case Study : In N-(3-Bromo-1,4-dioxo-naphthyl)benzamide derivatives, torsional angles (e.g., Br–C–C–N = 4.1°) were validated via combined DFT and crystallography .

Q. What computational strategies predict the compound’s reactivity and electronic properties?

Methodological Answer: Density Functional Theory (DFT) with the following protocols:

  • Geometry Optimization : Use B3LYP/6-31G(d,p) to model ground-state structures.
  • Solvent Effects : Apply Polarizable Continuum Model (PCM) for solvation (e.g., in DMSO).
  • HOMO-LUMO Analysis : Calculate energy gaps (e.g., ~5.2 eV) to assess electrophilicity.
  • Correlation Energy : Apply the Colle-Salvetti formula ( ) for improved accuracy in electron density-based calculations.

Table: Example DFT Results

ParameterValue (Gas Phase)Value (DMSO)
HOMO (eV)-6.8-6.5
LUMO (eV)-1.6-1.3
Dipole Moment (Debye)4.25.1

Software: Gaussian 16 or ORCA.

Q. How can by-products be minimized during synthesis?

Methodological Answer: Key strategies include:

  • Reagent Purity : Use freshly distilled cyclobutylamine to avoid oxidation by-products.
  • Temperature Control : Maintain ≤25°C to suppress side reactions (e.g., hydrolysis of activated intermediates).
  • Coupling Agent Screening : HATU typically reduces racemization compared to EDCI.
  • Workup Optimization : Quench with 1M HCl to precipitate unreacted acid, then extract with EtOAc.

By-Product Analysis :

By-ProductSourceMitigation Strategy
3-Bromo-4-methylbenzoic acidIncomplete amidationIncrease reaction time to 24 hr
Cyclobutylamine dimerExcess amineUse molecular sieves (4Å)

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